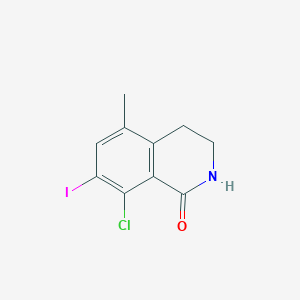
8-chloro-7-iodo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-chloro-7-iodo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of chlorine, iodine, and methyl substituents on the isoquinoline core, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-7-iodo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route may include:
Halogenation: Introduction of chlorine and iodine atoms into the isoquinoline core using halogenating agents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl).
Methylation: Introduction of the methyl group using methylating agents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Cyclization: Formation of the dihydroisoquinoline ring through cyclization reactions, often involving the use of catalysts and specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
8-chloro-7-iodo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound to its corresponding reduced forms using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinolines with different functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 8-chloro-7-iodo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interaction with genetic material.
相似化合物的比较
Similar Compounds
8-chloro-7-iodo-5-methylisoquinoline: Lacks the dihydroisoquinolinone ring.
7-iodo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the chlorine substituent.
8-chloro-5-methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the iodine substituent.
Uniqueness
8-chloro-7-iodo-5-methyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both chlorine and iodine substituents, which may impart distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C10H9ClINO |
|---|---|
分子量 |
321.54 g/mol |
IUPAC 名称 |
8-chloro-7-iodo-5-methyl-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H9ClINO/c1-5-4-7(12)9(11)8-6(5)2-3-13-10(8)14/h4H,2-3H2,1H3,(H,13,14) |
InChI 键 |
ZTMMVRWZCAOBGO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C2=C1CCNC2=O)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(7-Azabicyclo[2.2.1]heptan-7-YL)ethanol oxalic acid](/img/structure/B13909813.png)
![1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13909823.png)
![ethyl 6-bromo-4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B13909825.png)
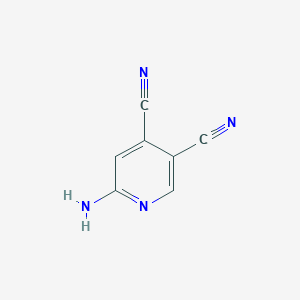
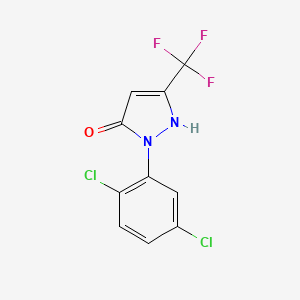
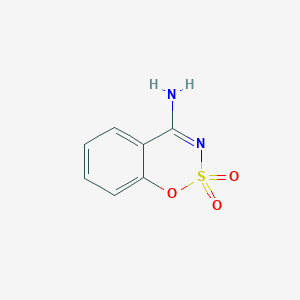
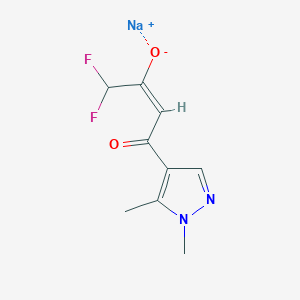
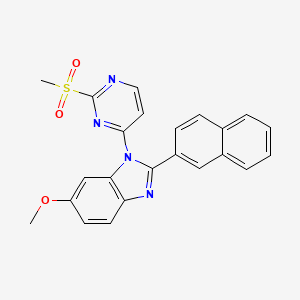
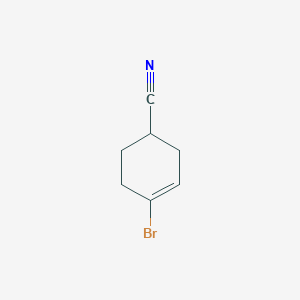
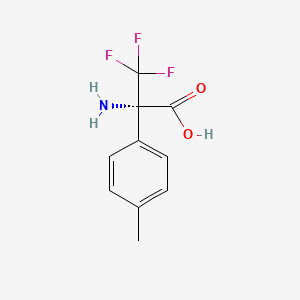
![17-Methoxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13909883.png)
![methyl (Z)-2-[(2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B13909884.png)

![3-Oxabicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B13909900.png)
